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Compound of Interest

Compound Name: 1H-Indole-6-carbohydrazide

CAS No.: 851211-74-0

Cat. No.: B1603744

Get Quote

Executive Summary
In the landscape of medicinal chemistry, the indole scaffold is ubiquitous.[1] However, the vast

majority of research focuses on the 3-position (gramine derivatives) and the 2-position.[2] The

1H-Indole-6-carbohydrazide represents a distinct, underutilized vector in drug design.[2][3]

While the 3-isomer provides a "tall" molecular profile suitable for deep, narrow hydrophobic

pockets (e.g., GPCRs), the 6-isomer offers a "linear" extension relative to the indole nitrogen.

[2] This guide analyzes the 6-isomer's performance against its 3-, 4-, and 5-counterparts,

demonstrating its specific utility in targeting Carbonic Anhydrase (CA) isoforms and Tubulin

polymerization where linear geometry favors binding affinity.[2]

Key Verdict: The 6-isomer is not a generic replacement for the 3-isomer but a specialist

scaffold for targets requiring para-like extension from the indole core, offering superior

metabolic stability in specific oxidative environments compared to the electron-rich 5-isomer.[2]
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To understand the utility of the 6-isomer, one must analyze the electronic distribution and

geometric vectors relative to the indole NH (the primary hydrogen bond donor).[2]

Geometric Vector Analysis
3-Isomer (Canonical): Substituents exit at a ~90° angle relative to the benzene ring fusion.[2]

[3] This creates an "L-shape" or "T-shape" depending on the linker.[2][3]

5-Isomer: Substituents exit "meta" to the indole nitrogen.[3] The vector is angled, often used

to mimic the 5-hydroxy group of serotonin.

6-Isomer (Subject): Substituents exit "para" to the indole nitrogen (in a naphthalene-like

sense).[2][3] This creates a linear vector, maximizing the distance between the indole NH

anchor and the hydrazide warhead.

Electronic Effects (Hammett & Resonance)
The indole ring is electron-rich.[2][3] However, the electron density is not uniform.[3]

Position 5: Electronically linked to the C3 enamine system.[3] Highly susceptible to oxidation

(quinone-imine formation).[2][3]

Position 6: Conjugated to the Indole Nitrogen lone pair but less susceptible to direct oxidative

metabolism than position 5.[3] This makes the 6-carbohydrazide more metabolically robust in

in vivo studies.[2][3]

Visualizing the Isomer Vectors
The following diagram illustrates the geometric divergence of the hydrazide group at different

positions.
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Figure 1: Geometric vector analysis of indole carbohydrazide isomers. The 6-isomer provides a

unique linear extension distinct from the canonical 3-isomer.[2]

Comparative Biological Performance (SAR)[1][2]
The following data synthesizes Structure-Activity Relationship (SAR) trends from recent

medicinal chemistry literature, specifically focusing on Carbonic Anhydrase (CA) and Tubulin

inhibition.

Target: Carbonic Anhydrase II (hCA II)
Inhibitors of hCA II often require a "tail" to reach the hydrophobic patch of the enzyme active

site.[2][3]
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Isomer Position Binding Affinity (Ki) Selectivity Profile Mechanism Note

3-Carbohydrazide High (< 10 nM) Low (Pan-inhibitor)

Fits deep into the

cone-shaped active

site.[2][3]

5-Carbohydrazide Moderate (~50 nM) Moderate

Often clashes with

hydrophilic residues

near the rim.

6-Carbohydrazide High (< 15 nM) High

The linear geometry

allows the hydrazide

"tail" to exit the active

site without steric

clash, interacting with

surface residues.[2]

Target: Tubulin Polymerization (Anticancer)
Indole-hydrazones (derived from carbohydrazides) are designed to bind to the Colchicine

Binding Site.[2][3]

3-Isomers: Generally show the highest potency (IC50 < 1 µM) because the "L-shape" mimics

combretastatin A-4.[2][3]

6-Isomers: While often less potent in absolute terms (IC50 ~ 2-5 µM), they exhibit superior

solubility and metabolic stability.[2][3] The 6-position allows for the introduction of solubilizing

groups that project into the solvent front, unlike the 3-position which is buried.[2]

Experimental Protocols
To ensure reproducibility, we utilize a self-validating synthesis workflow. The 6-isomer synthesis

is more challenging than the 3-isomer due to the starting material availability and reactivity.[2]

[3]

Protocol A: Synthesis of 1H-Indole-6-carbohydrazide
Objective: Convert methyl 1H-indole-6-carboxylate to the hydrazide.[2][3]
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Reagents:

Methyl 1H-indole-6-carboxylate (1.0 eq)[2][3]

Hydrazine hydrate (80% or 99%, 10.0 eq)[2]

Absolute Ethanol (Solvent)[2][3][4]

Workflow:

Dissolution: Dissolve 1.0 mmol of methyl 1H-indole-6-carboxylate in 10 mL of absolute

ethanol in a round-bottom flask.

Addition: Add 10.0 mmol (excess) of hydrazine hydrate dropwise at room temperature.

Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.

Checkpoint: Monitor via TLC (System: CHCl3/MeOH 9:1). The ester spot (Rf ~0.[2][3]8)

should disappear, and a lower spot (hydrazide, Rf ~0.[2][3]3) should appear.[2][3][1][5][6]

Precipitation: Cool the reaction mixture to 0°C (ice bath). The carbohydrazide product

typically precipitates as a white/off-white solid.[2][3]

Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether

(2 x 5 mL) to remove hydrazine traces.[2][3]

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2][3]

Yield Expectation: 75–85%. Characterization:

IR: Look for doublet peaks at 3300–3200 cm⁻¹ (NH2) and a strong amide carbonyl at ~1650

cm⁻¹.[2][3]

1H NMR (DMSO-d6): Indole NH (br s, ~11.4 ppm), Amide NH (br s, ~9.6 ppm), NH2 (br s,

~4.5 ppm).[2]

Protocol B: Cytotoxicity Screening (MTT Assay)
Objective: Compare IC50 values of 6-isomer derivatives against MCF-7 cells.
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Workflow:

Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

Treatment: Treat cells with the test compound (dissolved in DMSO) at concentrations 0.1, 1,

10, 50, 100 µM.[2]

Control: DMSO vehicle (0.1% v/v).[2][3]

Incubation: Incubate for 48h at 37°C, 5% CO2.

MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

Solubilization: Remove media.[3] Add 100 µL DMSO to dissolve formazan crystals.[3][1][7]

Readout: Measure absorbance at 570 nm.

Calculation: Plot dose-response curve to determine IC50.

Synthetic Workflow Visualization
The following diagram details the critical decision points in the synthesis of the 6-isomer versus

the 3-isomer.
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Figure 2: Synthetic route comparison. Accessing the 6-isomer requires a pre-functionalized

carboxylic acid precursor, whereas the 3-isomer is often accessed via direct electrophilic

aromatic substitution (Vilsmeier-Haack).[2]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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